molecular formula C18H32N2O B6120538 3-[1-(cyclohexylmethyl)-4-piperidinyl]-N-cyclopropylpropanamide

3-[1-(cyclohexylmethyl)-4-piperidinyl]-N-cyclopropylpropanamide

Katalognummer B6120538
Molekulargewicht: 292.5 g/mol
InChI-Schlüssel: SSPFJMRQQUAFHF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-[1-(cyclohexylmethyl)-4-piperidinyl]-N-cyclopropylpropanamide, also known as CPP-115, is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) aminotransferase (GABA-AT). GABA-AT is responsible for the breakdown of GABA, an inhibitory neurotransmitter, in the brain. By inhibiting GABA-AT, CPP-115 increases the levels of GABA in the brain, leading to increased inhibitory neurotransmission and potential therapeutic effects.

Wirkmechanismus

As mentioned, 3-[1-(cyclohexylmethyl)-4-piperidinyl]-N-cyclopropylpropanamide works by inhibiting GABA-AT, leading to increased levels of GABA in the brain. GABA is an inhibitory neurotransmitter that plays a key role in regulating neuronal excitability. By increasing inhibitory neurotransmission, 3-[1-(cyclohexylmethyl)-4-piperidinyl]-N-cyclopropylpropanamide may help to reduce the activity of hyperexcitable neurons, potentially leading to therapeutic effects.
Biochemical and Physiological Effects
3-[1-(cyclohexylmethyl)-4-piperidinyl]-N-cyclopropylpropanamide has been shown to increase brain GABA levels in animal models and humans. It has also been shown to have anticonvulsant effects in animal models of epilepsy. Additionally, 3-[1-(cyclohexylmethyl)-4-piperidinyl]-N-cyclopropylpropanamide has been studied for its potential use in treating anxiety and addiction, as increased GABA levels in the brain have been linked to reduced anxiety and decreased drug-seeking behavior.

Vorteile Und Einschränkungen Für Laborexperimente

3-[1-(cyclohexylmethyl)-4-piperidinyl]-N-cyclopropylpropanamide has several advantages for use in lab experiments. It is a highly selective inhibitor of GABA-AT, meaning that it specifically targets this enzyme without affecting other enzymes or neurotransmitters. Additionally, 3-[1-(cyclohexylmethyl)-4-piperidinyl]-N-cyclopropylpropanamide is relatively stable and can be easily synthesized in large quantities.
One limitation of 3-[1-(cyclohexylmethyl)-4-piperidinyl]-N-cyclopropylpropanamide is that it has not yet been extensively studied in humans, so its safety and efficacy in humans are not yet fully understood. Additionally, as with any experimental drug, there may be unforeseen side effects or interactions with other drugs.

Zukünftige Richtungen

There are several potential future directions for research on 3-[1-(cyclohexylmethyl)-4-piperidinyl]-N-cyclopropylpropanamide. One area of interest is its potential use in treating addiction, particularly for alcohol and cocaine addiction. Additionally, 3-[1-(cyclohexylmethyl)-4-piperidinyl]-N-cyclopropylpropanamide may have applications in the treatment of certain types of epilepsy and anxiety disorders. Further research is needed to fully understand the safety and efficacy of 3-[1-(cyclohexylmethyl)-4-piperidinyl]-N-cyclopropylpropanamide in humans and to explore its potential therapeutic applications.

Synthesemethoden

3-[1-(cyclohexylmethyl)-4-piperidinyl]-N-cyclopropylpropanamide can be synthesized through a multi-step process involving various chemical reactions. The first step involves the reaction of cyclohexylmethylamine with ethyl cyanoacetate to form 1-(cyclohexylmethyl)-4-piperidinone. This intermediate is then reacted with cyclopropylamine to form the final product, 3-[1-(cyclohexylmethyl)-4-piperidinyl]-N-cyclopropylpropanamide.

Wissenschaftliche Forschungsanwendungen

3-[1-(cyclohexylmethyl)-4-piperidinyl]-N-cyclopropylpropanamide has been the subject of extensive scientific research due to its potential therapeutic applications. It has been studied for its potential use in treating a range of neurological and psychiatric disorders, including epilepsy, anxiety, and addiction.

Eigenschaften

IUPAC Name

3-[1-(cyclohexylmethyl)piperidin-4-yl]-N-cyclopropylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H32N2O/c21-18(19-17-7-8-17)9-6-15-10-12-20(13-11-15)14-16-4-2-1-3-5-16/h15-17H,1-14H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSPFJMRQQUAFHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CN2CCC(CC2)CCC(=O)NC3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H32N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[1-(cyclohexylmethyl)-4-piperidinyl]-N-cyclopropylpropanamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.